molecular formula C11H12BrNO B8513789 N-3,3-Dimethylacryloyl-3-bromoaniline

N-3,3-Dimethylacryloyl-3-bromoaniline

Cat. No. B8513789
M. Wt: 254.12 g/mol
InChI Key: SWRGSRXQVANORJ-UHFFFAOYSA-N
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Patent
US05616712

Procedure details

Into a 500 ml round-buttom flask was placed 13.52 g (101 mmol) of AlCl3 under nitrogen purge and kept at 0° C. Thereafter, 22.41 g of N-3,3-dimethylacryloyl-3-bromoaniline (Compound 17) in 350 ml CH2Cl2 was slowly added by syringe. The reaction mixture was stirred at 0° C. for 72 h, and thereafter slowly quenched with small chunks of ice-cubes and finally with water. The aqueous layer was washed with CH2Cl2 and the organic layer was dried over Na2SO4. The solvent was evaporated and the residue purified by recrystallization from EtOAc-hexane to give the title compound as off-white solids.
Name
Quantity
13.52 g
Type
reactant
Reaction Step One
Quantity
22.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]([CH3:18])=[CH:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=1)=[O:9]>C(Cl)Cl>[CH3:5][C:6]1([CH3:18])[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[NH:10][C:8](=[O:9])[CH2:7]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13.52 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
22.41 g
Type
reactant
Smiles
CC(=CC(=O)NC1=CC(=CC=C1)Br)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)NC1=CC(=CC=C1)Br)C
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml round-buttom flask was placed
CUSTOM
Type
CUSTOM
Details
kept at 0° C
CUSTOM
Type
CUSTOM
Details
slowly quenched with small chunks of ice-cubes and finally with water
WASH
Type
WASH
Details
The aqueous layer was washed with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by recrystallization from EtOAc-hexane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC1(CC(NC2=CC(=CC=C12)Br)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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